3-(4,5-Dihydro-4-((2-methoxy-4-nitrophenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide 3-(4,5-Dihydro-4-((2-methoxy-4-nitrophenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide
Brand Name: Vulcanchem
CAS No.: 93940-52-4
VCID: VC17037458
InChI: InChI=1S/C17H16N6O6S/c1-10-16(20-19-14-7-6-12(23(25)26)9-15(14)29-2)17(24)22(21-10)11-4-3-5-13(8-11)30(18,27)28/h3-9,16H,1-2H3,(H2,18,27,28)
SMILES:
Molecular Formula: C17H16N6O6S
Molecular Weight: 432.4 g/mol

3-(4,5-Dihydro-4-((2-methoxy-4-nitrophenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide

CAS No.: 93940-52-4

Cat. No.: VC17037458

Molecular Formula: C17H16N6O6S

Molecular Weight: 432.4 g/mol

* For research use only. Not for human or veterinary use.

3-(4,5-Dihydro-4-((2-methoxy-4-nitrophenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide - 93940-52-4

Specification

CAS No. 93940-52-4
Molecular Formula C17H16N6O6S
Molecular Weight 432.4 g/mol
IUPAC Name 3-[4-[(2-methoxy-4-nitrophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonamide
Standard InChI InChI=1S/C17H16N6O6S/c1-10-16(20-19-14-7-6-12(23(25)26)9-15(14)29-2)17(24)22(21-10)11-4-3-5-13(8-11)30(18,27)28/h3-9,16H,1-2H3,(H2,18,27,28)
Standard InChI Key QLPVKUZJTMZPJA-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C(=O)C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])OC)C3=CC(=CC=C3)S(=O)(=O)N

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

3-(4,5-Dihydro-4-((2-methoxy-4-nitrophenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide (CAS No. 93940-52-4) is a heterocyclic azo compound characterized by a pyrazole core linked to a benzenesulphonamide group via an azo (-N=N- bridge. The structure includes:

  • Azo group: Connects the pyrazole ring to a 2-methoxy-4-nitrophenyl substituent.

  • Pyrazole moiety: A five-membered ring with two adjacent nitrogen atoms, substituted with a methyl group at position 3 and a ketone at position 5.

  • Benzenesulphonamide: A benzene ring with a sulfonamide (-SO2NH2) group at position 3.

The molecular formula is C17H16N6O6S, with a molar mass of 432.4 g/mol. The IUPAC name is 3-[4-[(2-methoxy-4-nitrophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonamide, and its SMILES notation is CC1=NN(C(=O)C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])OC)C3=CC(=CC=C3)S(=O)(=O)N.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC17H16N6O6S
Molar Mass432.4 g/mol
CAS Number93940-52-4
IUPAC Name3-[4-[(2-methoxy-4-nitrophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonamide

Synthesis and Manufacturing Processes

Synthetic Pathways

The compound is synthesized through multi-step reactions involving:

  • Diazotization: 2-Methoxy-4-nitroaniline is treated with nitrous acid (HNO2) to form a diazonium salt.

  • Coupling Reaction: The diazonium salt reacts with 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxamide under alkaline conditions to form the azo linkage.

  • Sulphonylation: The intermediate undergoes sulphonation with chlorosulfonic acid, followed by amidation with ammonia to yield the final benzenesulphonamide derivative.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMFA) due to the sulfonamide group. Limited solubility in water (<1 mg/mL at 25°C).

  • Stability: Sensitive to UV light and reducing agents, which cleave the azo bond. Storage under inert atmosphere at -20°C is recommended.

  • Thermal Behavior: Decomposes above 240°C, as indicated by thermogravimetric analysis (TGA).

Table 2: Physicochemical Profile

PropertyValueMethod
Melting Point>240°C (decomp.)TGA
LogP (Octanol-Water)1.82Computational
pKa4.1 (sulphonamide), 9.3 (pyrazole)Potentiometry

Applications in Industry and Medicine

Textile Dyes

The azo group confers intense coloration (λmax = 480 nm in ethanol), making the compound suitable for polyester and nylon dyeing. Fastness properties include:

  • Light Fastness: 4–5 (ISO 105-B02).

  • Wash Fastness: 3–4 (ISO 105-C06).

Pharmaceutical Development

  • Antimicrobial Agents: Synergistic with β-lactam antibiotics against resistant strains .

  • Anticancer Prodrugs: Nitro group reduction to amine enhances DNA intercalation .

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Analogues

CompoundKey FeaturesActivity
SulfamethoxazoleBenzenesulphonamide + isoxazoleAntibacterial
4-AminoantipyrineAzo + pyrazoleAnalgesic
TartrazineAzo + sulfonateFood dye

The target compound uniquely combines a methoxynitrophenyl moiety with a sulfonamide group, enabling dual functionality as a dye and pharmacophore .

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